REACTION_CXSMILES
|
[NH:1]1[CH:5]=[C:4]([C:6]([O:8]CC)=[O:7])[CH:3]=[N:2]1.C([O-])([O-])=O.[K+].[K+].[CH3:17][O:18][C:19]1[CH:26]=[CH:25][C:22]([CH2:23]Br)=[CH:21][CH:20]=1.[OH-].[K+]>CC(C)=O.CCO>[CH3:17][O:18][C:19]1[CH:26]=[CH:25][C:22]([CH2:23][N:2]2[CH:3]=[C:4]([C:6]([OH:8])=[O:7])[CH:5]=[N:1]2)=[CH:21][CH:20]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
400 mg
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Type
|
reactant
|
Smiles
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N1N=CC(=C1)C(=O)OCC
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Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.453 mL
|
Type
|
reactant
|
Smiles
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COC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The reaction mixture was filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
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TEMPERATURE
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Details
|
the mixture was heated to 65° C. for 6 h, before it
|
Duration
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6 h
|
Type
|
CONCENTRATION
|
Details
|
was concentrated again
|
Type
|
DISSOLUTION
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Details
|
The crude product was dissolved in water (5 ml)
|
Type
|
WASH
|
Details
|
washed with EA (2×10 ml)
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(CN2N=CC(=C2)C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |